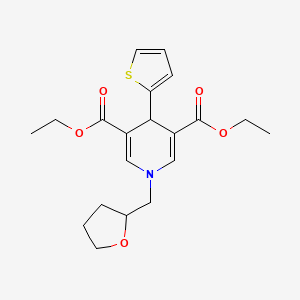![molecular formula C21H25ClN2O3 B4208491 1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4208491.png)
1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride
Vue d'ensemble
Description
1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of organic solvents such as ethanol, DMSO, and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it inhibits mPGES-1, reducing the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole N-oxide: A benzimidazole derivative used as a proton pump inhibitor.
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid hydrochloride: Another benzimidazole derivative with potential therapeutic applications.
Uniqueness
1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride is unique due to its specific structure, which combines a benzimidazole moiety with a methoxyphenyl group.
Propriétés
IUPAC Name |
1-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-14-10-18-19(11-15(14)2)23(13-22-18)8-5-9-26-20-7-6-17(16(3)24)12-21(20)25-4;/h6-7,10-13H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYNSGZKQZEZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=C(C=C(C=C3)C(=O)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4208416.png)
![1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4208418.png)
![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-5,6-dimethylbenzimidazole;oxalic acid](/img/structure/B4208421.png)
![N'-[2-(3,4-dichlorophenoxy)ethyl]propane-1,3-diamine;hydrochloride](/img/structure/B4208438.png)
![ethyl 5-{[(2,3-dichlorophenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4208446.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methylphenoxy)propanamide](/img/structure/B4208450.png)
![3,4-dimethoxy-N-({[2-methyl-3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4208456.png)
![ethyl 4-[2-(2-phenylethyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4208465.png)
![N-[4-({[(phenoxyacetyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4208476.png)
![Ethyl 2-[2-(2-methylphenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4208482.png)
![1-(2-METHYL-1H-INDOL-3-YL)-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B4208488.png)
![N-({[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4208508.png)
